molecular formula C11H17N B3302718 [2-(2-methylpropyl)phenyl]methanamine CAS No. 918864-99-0

[2-(2-methylpropyl)phenyl]methanamine

Cat. No.: B3302718
CAS No.: 918864-99-0
M. Wt: 163.26 g/mol
InChI Key: XGOPTCBJWXMHRV-UHFFFAOYSA-N
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Description

[2-(2-methylpropyl)phenyl]methanamine: is an organic compound with the molecular formula C₁₁H₁₇N It is a derivative of phenylmethanamine, where the phenyl group is substituted with a 2-(2-methylpropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-methylpropyl)phenyl]methanamine typically involves the alkylation of phenylmethanamine with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-methylpropyl)phenyl]methanamine can undergo oxidation reactions to form corresponding amine oxides or quaternary ammonium compounds. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed:

    Oxidation: Amine oxides, quaternary ammonium compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-methylpropyl)phenyl]methanamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: The compound is studied for its potential biological activity. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: In medicine, this compound derivatives are explored for their pharmacological properties. They may exhibit activity against various diseases and conditions, making them candidates for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties and applications.

Mechanism of Action

The mechanism of action of [2-(2-methylpropyl)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Phenylmethanamine: The parent compound, lacking the 2-(2-methylpropyl) substitution.

    2-(2-methylpropyl)aniline: Similar structure but with an amine group directly attached to the phenyl ring.

    2-(2-methylpropyl)phenol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: [2-(2-methylpropyl)phenyl]methanamine is unique due to the presence of the 2-(2-methylpropyl) group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

[2-(2-methylpropyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOPTCBJWXMHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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